molecular formula C10H7ClN4O2S B14275288 5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 185463-55-2

5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14275288
CAS No.: 185463-55-2
M. Wt: 282.71 g/mol
InChI Key: CKGGFCIWDUHPLL-UHFFFAOYSA-N
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Description

5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a diazenyl linkage, and a sulfanylidenedihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 2-chlorophenylhydrazine with thiobarbituric acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl linkage and sulfanylidenedihydropyrimidine core differentiate it from other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

185463-55-2

Molecular Formula

C10H7ClN4O2S

Molecular Weight

282.71 g/mol

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H7ClN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4,7H,(H2,12,13,16,17,18)

InChI Key

CKGGFCIWDUHPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2C(=O)NC(=S)NC2=O)Cl

Origin of Product

United States

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